

The Contribution of Isoprene to Secondary Organic Aerosol Formation: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isoprene*

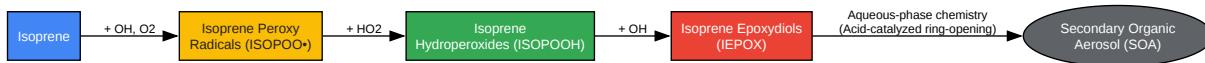
Cat. No.: B7770552

[Get Quote](#)

Abstract

Isoprene, the most abundant non-methane volatile organic compound emitted into the Earth's atmosphere, plays a pivotal role in atmospheric chemistry and the formation of secondary organic aerosols (SOA).^{[1][2]} These aerosols have significant implications for air quality, climate, and human health. This technical guide provides a comprehensive overview of the mechanisms, influencing factors, and experimental methodologies related to **isoprene**'s contribution to SOA formation. It is intended for researchers, scientists, and professionals in atmospheric science and related fields. The guide details the complex chemical pathways of **isoprene** oxidation under varying atmospheric conditions, summarizes quantitative data on SOA yields from numerous studies, and outlines the experimental protocols employed in this area of research.

Introduction

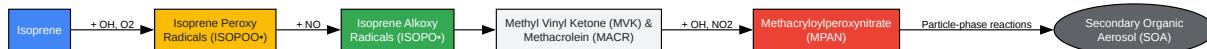

Isoprene (2-methyl-1,3-butadiene) is a biogenic volatile organic compound (BVOC) primarily emitted by terrestrial vegetation.^[3] With global emissions estimated at around 500-600 Tg per year, it is a major contributor to the global atmospheric organic carbon budget.^[4] The atmospheric oxidation of **isoprene** leads to the formation of a wide array of gas-phase products, some of which can partition into the aerosol phase, contributing to the formation and growth of SOA.^[5] The SOA yield from **isoprene** is influenced by a multitude of factors, including the concentration of nitrogen oxides (NOx), sulfur dioxide (SO2), the acidity of preexisting aerosols, and relative humidity.^{[6][7][8]} Understanding these processes is crucial for accurately modeling air quality and climate.

Chemical Pathways of Isoprene SOA Formation

The atmospheric oxidation of **isoprene** is primarily initiated by reaction with the hydroxyl radical (OH), ozone (O₃), and the nitrate radical (NO₃).^[1] The subsequent chemical cascades are highly dependent on the ambient NO_x concentrations, leading to distinct SOA formation pathways under low-NO_x and high-NO_x conditions.

Low-NO_x Pathway

Under low-NO_x conditions, typically found in pristine, forested environments, the **isoprene** peroxy radicals (ISOPOO[•]) primarily react with the hydroperoxyl radical (HO₂). This pathway leads to the formation of **isoprene** hydroperoxides (ISOPOOH) and subsequently **isoprene** epoxydiols (IEPOX).^[9] IEPOX are key precursors to **isoprene**-derived SOA.^[10] They can be taken up by acidic aerosols, where they undergo acid-catalyzed ring-opening reactions to form low-volatility products such as 2-methyltetrols and organosulfates, which significantly contribute to SOA mass.^{[8][10]}



[Click to download full resolution via product page](#)

Isoprene Low-NO_x SOA Formation Pathway

High-NO_x Pathway

In polluted environments with high concentrations of NO_x, ISOPOO[•] radicals predominantly react with nitric oxide (NO). This reaction pathway leads to the formation of **isoprene** alkoxy radicals (ISOPO[•]) and a variety of smaller, more volatile products such as methyl vinyl ketone (MVK) and methacrolein (MACR).^[9] While this pathway generally produces lower SOA yields compared to the low-NO_x route, further oxidation of these products can still contribute to SOA formation.^[3] A key intermediate in the high-NO_x pathway is methacryloylperoxynitrate (MPAN), which can lead to the formation of 2-methylglyceric acid and its oligomers in the aerosol phase.^[11]

[Click to download full resolution via product page](#)

Isoprene High-NOx SOA Formation Pathway

Quantitative Data on Isoprene SOA Yields

The SOA yield is defined as the mass of aerosol formed per mass of precursor hydrocarbon reacted. **Isoprene** SOA yields are highly variable and depend on a range of experimental conditions. The following tables summarize SOA yields from various chamber studies under different conditions.

Table 1: Isoprene SOA Yields under Varying NOx Conditions

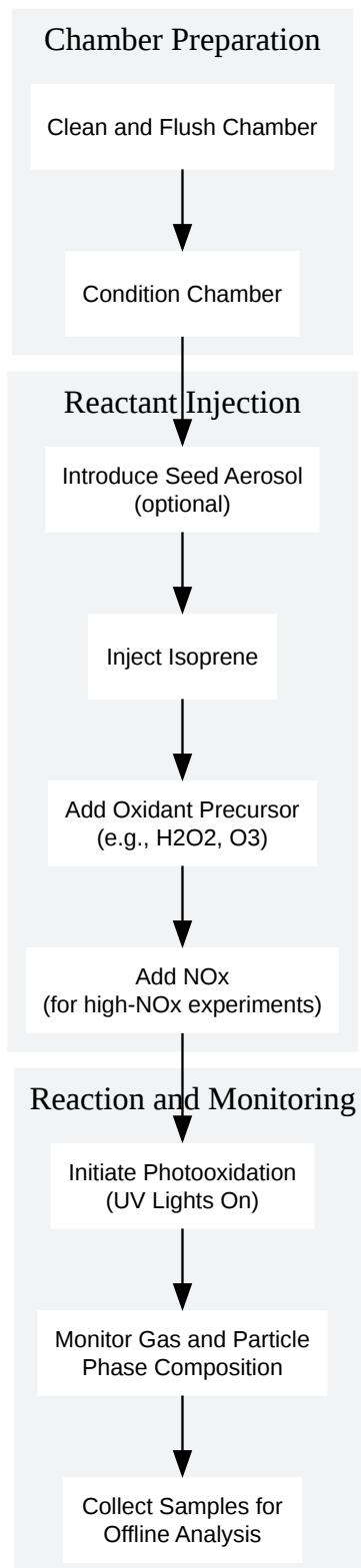
Study	Oxidant	NOx Level	SOA Yield (%)	Seed Aerosol
Kroll et al. (2006) [9]	OH	Low-NOx	1.0 - 3.2	None
Kroll et al. (2006) [9]	OH	High-NOx	0.7 - 2.8	None
Ng et al. (2008)	NO3	High-NOx	4.3 - 23.8	None
Surratt et al. (2010)[10]	OH	Low-NOx	~1 (neutral)	(NH4)2SO4
Surratt et al. (2010)[10]	OH	Low-NOx	up to 29 (acidic)	Acidified (NH4)2SO4
Liu et al. (2016) [12]	OH	Low-NOx	up to 15	None

Table 2: Influence of Seed Aerosol Acidity on Isoprene SOA Yields

Study	Oxidant	NOx Level	Seed Acidity	SOA Yield (%)
Edney et al. (2005) ^[9]	Photooxidation	High-NOx	Acidic	Enhanced
Surratt et al. (2007) ^[8]	Photooxidation	Low-NOx	Neutral vs. Acidic	Significant enhancement with acidity
Jaoui et al. (2010) ^[13]	Photooxidation	High-NOx	Acidic	Enhanced
Lin et al. (2012) ^[7]	OH	Low-NOx	Acidic	Enhanced uptake of IEPOX

Table 3: Effect of Relative Humidity (RH) on Isoprene SOA Yields

Study	Oxidant	NOx Level	RH (%)	Effect on SOA Yield
Dommen et al. (2006) ^[7]	Photooxidation	Low-NOx	2 - 84	Negligible
Zhang et al. (2011) ^[7]	Photooxidation	High-NOx	Dry vs. Humid	Higher under dry conditions
Nguyen et al. (2011) ^[7]	Photooxidation	Low-NOx	Varied	Negligible
Riva et al. (2016) ^[7]	OH (from ISOPOOH)	Low-NOx	Increased	Increased


Experimental Protocols

The study of **isoprene** SOA formation is predominantly conducted in environmental simulation chambers, also known as smog chambers. These are large, inert reactors designed to simulate atmospheric conditions in a controlled laboratory setting.

Smog Chamber Setup and Operation

A typical smog chamber experiment for studying **isoprene** SOA formation involves the following steps:

- Chamber Cleaning and Conditioning: The chamber, typically made of FEP Teflon film, is flushed with purified air to remove any residual contaminants.[14]
- Introduction of Reactants:
 - Seed Aerosol: If the experiment requires it, an inorganic seed aerosol, such as ammonium sulfate, is introduced into the chamber. The acidity of the seed can be controlled.[8]
 - **Isoprene**: A known concentration of **isoprene** is injected into the chamber.
 - Oxidant Precursor: An oxidant precursor, such as hydrogen peroxide (H₂O₂) for OH radicals or ozone (O₃), is introduced.[15]
 - NO_x: For high-NO_x experiments, a controlled amount of NO and/or NO₂ is added.[9]
- Initiation of Reaction: The reaction is initiated by turning on UV lights to photolyze the oxidant precursor and begin the photooxidation of **isoprene**.[16]
- Monitoring and Sampling: Throughout the experiment, a suite of instruments monitors the gas-phase and particle-phase composition.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [PDF] A review of Secondary Organic Aerosol (SOA) formation from isoprene | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. ACP - A review of Secondary Organic Aerosol (SOA) formation from isoprene [acp.copernicus.org]
- 7. ACP - Chemical composition of isoprene SOA under acidic and non-acidic conditions: effect of relative humidity [acp.copernicus.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cluster.dicp.ac.cn [cluster.dicp.ac.cn]
- 10. mdpi.com [mdpi.com]
- 11. ACP - Low-volatility compounds contribute significantly to isoprene secondary organic aerosol (SOA) under high-NO_x conditions [acp.copernicus.org]
- 12. ACP - Observation-constrained kinetic modeling of isoprene SOA formation in the atmosphere [acp.copernicus.org]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. Rapid Production of Highly Oxidized Molecules in Isoprene Aerosol via Peroxy and Alkoxy Radical Isomerization Pathways in Low and High NO_x Environments: Combined Laboratory, Computational and Field Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Contribution of Isoprene to Secondary Organic Aerosol Formation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b7770552#isoprene-s-contribution-to-secondary-organic-aerosol-formation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com